mechanism of action of 2,6-Dichloroquinoline-4-carboxamide
mechanism of action of 2,6-Dichloroquinoline-4-carboxamide
An In-Depth Technical Guide to the Mechanism of Action of 2,6-Dichloroquinoline-4-carboxamide and its Analogs
Introduction
The quinoline scaffold represents a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of compounds with broad pharmacological activities.[1][2] Within this family, quinoline-4-carboxamide derivatives have emerged as a particularly versatile class, demonstrating a range of biological effects from anticancer to antimicrobial.[1][3] This guide provides a detailed exploration of the core mechanism of action for quinoline-4-carboxamides, with a primary focus on the novel and well-elucidated antimalarial activity of this class. While the specific compound, 2,6-dichloroquinoline-4-carboxamide, is a representative of this structural class, its detailed biological data is not extensively published. Therefore, this document synthesizes the robust findings from its close analogs to postulate its primary mechanism and therapeutic potential. We will delve into the molecular target, the experimental validation, and the structure-activity relationships that define its biological profile.
Primary Mechanism of Action: Inhibition of Eukaryotic Translation Elongation Factor 2 (EF2)
The most significant and novel mechanism of action identified for the quinoline-4-carboxamide class is the inhibition of protein synthesis in the malaria parasite, Plasmodium falciparum, through a direct interaction with translation elongation factor 2 (PfEF2).[4][5][6][7] This discovery positions these compounds as highly promising antimalarial agents with a mode of action distinct from currently available therapies, a crucial advantage in the face of growing drug resistance.
The Role of PfEF2 in Parasite Survival
PfEF2 is a vital enzyme in the parasite's protein synthesis machinery. During the elongation phase of translation, PfEF2 catalyzes the GTP-dependent translocation of the ribosome along the messenger RNA (mRNA) molecule. This movement shifts the peptidyl-tRNA from the A-site to the P-site of the ribosome, making way for the next aminoacyl-tRNA to bind and continue the polypeptide chain assembly. Inhibition of PfEF2 halts this critical process, leading to a global shutdown of protein production and subsequent parasite death.[4][5]
Molecular Interaction and Consequence
The quinoline-4-carboxamide series, including the preclinical candidate DDD107498, binds to PfEF2 and obstructs its function.[4][5][7] This inhibition is potent and selective for the parasite's EF2 over the human homolog, providing a therapeutic window. By disrupting protein synthesis, these compounds exhibit activity against multiple life-cycle stages of the parasite, a feature highly desirable for an effective antimalarial drug.[4][6]
Caption: Proposed mechanism of action for Quinoline-4-Carboxamides.
Experimental Validation of the Mechanism of Action
The identification of PfEF2 as the target of the quinoline-4-carboxamide series was the result of a systematic drug discovery cascade, beginning with phenotypic screening and culminating in specific target deconvolution.
1. Phenotypic Screening: The initial discovery originated from a high-throughput phenotypic screen of a chemical library against the blood stage of P. falciparum (3D7 strain).[4] This approach identifies compounds that kill the parasite without prior knowledge of their mechanism. The quinoline-4-carboxamide scaffold was identified as a hit series with moderate potency (EC50 = 120 nM for the initial hit).[4]
2. Target Deconvolution: With a potent compound series in hand, the next critical step was to identify the molecular target. This was likely achieved through a combination of approaches such as:
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Resistant Mutant Selection: Exposing parasite populations to the compound and selecting for resistant mutants. Whole-genome sequencing of these mutants often reveals mutations in the gene encoding the drug's target.
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Affinity Chromatography: Immobilizing the compound on a solid support to "pull down" its binding partners from parasite lysates.
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Yeast-based screening: Utilizing yeast models to identify genetic interactions that confer sensitivity or resistance to the compound.
Through these methods, PfEF2 was confirmed as the molecular target.[4][5]
Caption: Experimental workflow for target identification.
Protocol: In Vitro Antiplasmodial Activity Assay
This protocol outlines a standard method for assessing the potency of compounds against the erythrocytic stages of P. falciparum.
Objective: To determine the 50% effective concentration (EC50) of a test compound.
Materials:
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P. falciparum culture (e.g., 3D7 strain)
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Human erythrocytes (O+)
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Complete parasite medium (RPMI-1640, AlbuMAX II, hypoxanthine)
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SYBR Green I nucleic acid stain
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96-well microplates
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Test compound (e.g., 2,6-Dichloroquinoline-4-carboxamide)
Procedure:
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Compound Preparation: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions to create a range of concentrations.
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Parasite Culture Synchronization: Synchronize parasite cultures to the ring stage using methods like sorbitol treatment.
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Assay Plate Preparation: Add the diluted compounds to a 96-well plate. Include negative (no drug) and positive (e.g., Artemisinin) controls.
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Parasite Addition: Add parasitized erythrocytes (1% parasitemia, 2% hematocrit) to each well.
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Incubation: Incubate the plates for 72 hours at 37°C in a low-oxygen environment (5% CO2, 5% O2, 90% N2).
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Lysis and Staining: After incubation, lyse the erythrocytes and stain the parasite DNA by adding SYBR Green I lysis buffer.
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Fluorescence Reading: Read the fluorescence on a plate reader (excitation ~485 nm, emission ~530 nm).
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Data Analysis: Plot the fluorescence intensity against the compound concentration and fit the data to a dose-response curve to calculate the EC50 value.
Structure-Activity Relationship (SAR) and Quantitative Data
The development from the initial screening hit to a preclinical candidate involved extensive medicinal chemistry to optimize both potency and drug metabolism and pharmacokinetic (DMPK) properties.[4]
| Compound | R1 Substituent | R2 Substituent | P. falciparum EC50 (nM) | Mouse Microsomal Stability (Cli, mL/min/g) |
| Hit (1) | p-tolyl | 2-(pyrrolidin-1-yl)ethyl | 120 | High |
| Analog (19) | 4-CF3-phenyl | 2-(pyrrolidin-1-yl)ethyl | 340 | <0.5 |
| Analog (25) | 4-morpholinophenyl | 3-(morpholin-4-yl)propyl | 70 | 0.8 |
| Lead (DDD107498) | Complex aryl | Complex amine | <1 | Low |
Data synthesized from Baragaña et al., 2016.[4]
The initial hit suffered from poor metabolic stability.[4] Optimization efforts focused on modifying the R1 and R2 substituents on the quinoline-4-carboxamide core. Introducing groups that improved physicochemical properties and reduced metabolic liabilities, while maintaining or improving potency, was key. This led to the discovery of DDD107498, which demonstrated low nanomolar potency and excellent oral efficacy in mouse models of malaria.[4][5]
Alternative Mechanisms of Action for Quinoline Derivatives
While PfEF2 inhibition is the defining mechanism for this antimalarial series, it is important for researchers to be aware that the broader quinoline class can interact with other biological targets. Depending on the substitution pattern, quinoline derivatives have been reported to act as:
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Dihydroorotate Dehydrogenase (DHODH) Inhibitors: Certain quinoline-4-carboxylic acids inhibit DHODH, a key enzyme in pyrimidine biosynthesis, leading to anticancer effects.[1][8][9]
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Tyrosine Kinase Inhibitors: The quinazoline scaffold, a close relative, is well-known for its role in tyrosine kinase inhibitors used in oncology.[2]
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P2X7 Receptor Antagonists: Some quinoline-carboxamides have shown activity as antagonists of the P2X7 receptor, which has implications for cancer and inflammation.[10]
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G-Quadruplex Stabilizers: Specific bis-quinolinium derivatives can bind to and stabilize G-quadruplex DNA structures, which are implicated in cancer cell proliferation.[11]
Conclusion
The primary and most compelling mechanism of action for the quinoline-4-carboxamide class, to which 2,6-dichloroquinoline-4-carboxamide belongs, is the inhibition of Plasmodium falciparum translation elongation factor 2. This novel mechanism disrupts parasite protein synthesis, leading to multistage antimalarial activity and offering a new strategy to combat drug-resistant malaria. The journey from a phenotypic screen hit to a potent preclinical candidate highlights the power of systematic medicinal chemistry in optimizing a promising scaffold. While the specific biological profile of the 2,6-dichloro- substituted analog requires direct experimental validation, it is strongly predicted to share this primary mechanism of action. Further investigation into this and other potential activities will continue to define the therapeutic utility of this versatile chemical class.
References
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Baragaña, B., Hallyburton, I., Lee, M. C. S., et al. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry, 59(21), 9672–9685. [Link]
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Baragaña, B., et al. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. PubMed, PMID: 27631715. [Link]
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Baragaña, B., et al. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. ResearchGate. [Link]
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Lee, J., et al. (2014). Synthesis and biological evaluation of 2-substituted quinoline 6-carboxamides as potential mGluR1 antagonists for the treatment of neuropathic pain. Chemical & Pharmaceutical Bulletin, 62(6), 508-18. [Link]
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Hegazy, L., et al. (2020). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry. [Link]
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Al-Ostath, A., et al. (2026). In silico evaluation of quinoline-4-carboxamides as potential antimalarial agents. Arabian Journal of Chemistry. [Link]
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Iqbal, J., et al. (2018). Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. Molecules, 23(11), 2999. [Link]
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Santos, C., et al. (2021). New (Iso)quinolinyl-pyridine-2,6-dicarboxamide G-Quadruplex Stabilizers. A Structure-Activity Relationship Study. Molecules, 26(11), 3379. [Link]
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Baragaña, B., et al. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Medicines for Malaria Venture. [Link]
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Kumar, A., et al. (2021). Novel quinoline-4-carboxamide derivatives potentiates apoptosis by targeting PDK1 to overcome chemo-resistance in colorectal cancer: Theoretical and experimental results. Bioorganic Chemistry, 116, 105342. [Link]
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